1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Overview
Description
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is a chemical compound with the molecular formula C16H18BrN3 and a molecular weight of 332.24 g/mol . This compound is characterized by a piperazine ring substituted with a benzyl group and a bromopyridinyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: As mentioned in the preparation methods, cyclization reactions are crucial for the synthesis of this compound.
Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is used extensively in scientific research, particularly as a synthetic intermediate in the development of pharmaceuticals and other bioactive molecules . Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of materials and compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is not fully understood. compounds containing the piperazine moiety often interact with biological targets such as receptors and enzymes. The bromopyridinyl group may also play a role in the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Lacks the bromopyridinyl group, which may result in different biological activities and chemical reactivity.
4-(2-Bromopyridin-4-yl)piperazine: Similar structure but without the benzyl group, potentially affecting its chemical properties and applications.
The presence of both the benzyl and bromopyridinyl groups in this compound makes it unique and potentially more versatile in its applications .
Biological Activity
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related therapeutic applications.
Chemical Structure and Properties
This compound has a unique structure that combines a piperazine ring with a benzyl and bromopyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt bacterial cell walls is a proposed mechanism behind its antimicrobial effects.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It was found to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies have reported IC50 values in the low micromolar range against several cancer types, indicating promising anticancer potential .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to sterol biosynthesis in Leishmania species. Inhibitory assays revealed that it effectively blocks CYP51 and CYP5122A1, enzymes critical for the survival of these parasites, which could lead to new treatments for leishmaniasis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound interacts with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways essential for pathogen survival.
- Cellular Targeting : It may bind to cellular receptors or proteins, influencing signaling pathways that lead to cell death or growth inhibition.
- Reactive Intermediate Formation : The presence of the bromine atom and the nitro group can lead to the formation of reactive intermediates that interact with cellular macromolecules, causing damage or altering function.
Case Studies
Several case studies have demonstrated the biological efficacy of this compound:
- Study on Antimicrobial Activity : A recent investigation evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing significant inhibition compared to standard antibiotics .
- Anticancer Research : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in decreased viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .
- Leishmania Inhibition : A focused study on Leishmania donovani demonstrated that this compound inhibited parasite proliferation and altered sterol composition in the membranes, underscoring its potential as an antiparasitic drug .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages for this compound:
Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | CYP51, CYP5122A1 |
4-Bromo-2-(pyrrolidin-1-yl)nitrobenzene | Moderate | Low | None |
N-(3,5-dimethylphenyl)-4-pyridin-piperazine | Low | High | CYP51 |
Properties
IUPAC Name |
1-benzyl-4-(2-bromopyridin-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-16-12-15(6-7-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHWWUEKSYDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213273 | |
Record name | Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707358-07-3 | |
Record name | Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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